Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate
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Overview
Description
“Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” is a chemical compound with the molecular formula C11H17N3O3S2 . It contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. Literature surveys report the antimicrobial activity of substituted 2-amino-1,3,4-thiadiazoles, making 2-amino-1,3,4-thiadiazole a unique template with significant utility in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives are known for their wide range of chemical reactivities. They can undergo various reactions to form different types of compounds . For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis
The average mass of “this compound” is 303.401 Da, and its monoisotopic mass is 303.071136 Da .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Antibacterial and Antitumor Activities : A study on the synthesis of new 4-oxo-thiazolidine-5-ylidenes demonstrated antitumor and antioxidant activities, revealing the potential of thiadiazole derivatives in developing therapeutic agents (Aly et al., 2010). This research underscores the importance of thiadiazole compounds in the search for new drugs with dual functionalities.
Acetyl- and Butyrylcholinesterase Inhibition : Derivatives of 1,3,4-oxadiazoles, including thiadiazole analogs, were investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. Some derivatives showed moderate inhibition, suggesting a path for the development of new treatments for conditions such as Alzheimer's disease (Pflégr et al., 2022).
Antihypertensive α-Blocking Agents : Research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from thiadiazole compounds has shown potential in creating new antihypertensive α-blocking agents, indicating the role of these molecules in cardiovascular drug development (Abdel-Wahab et al., 2008).
Pechmann Condensation Catalyst : A study employing butyl-3-methylimidazolium chloroaluminate ionic liquid as a catalyst for Pechmann condensation highlights an innovative approach to synthesizing coumarin derivatives, demonstrating the broader applicability of thiadiazole and its derivatives in facilitating organic synthesis reactions (Potdar et al., 2001).
Chemical Synthesis and Reactivity
Synthesis of Cephem Antibiotics : The preparation of Z-isomers of thiadiazol derivatives for use as side-chains in the fourth generation of cephem antibiotics illustrates the critical role of these compounds in the development of new antibacterial drugs, showcasing the chemical versatility and pharmaceutical relevance of thiadiazole derivatives (Tatsuta et al., 1994).
Mosquito-Larvicidal and Antibacterial Properties : Novel thiadiazolotriazin-4-ones were synthesized and shown to possess mosquito-larvicidal and antibacterial properties, highlighting the potential of thiadiazole derivatives in public health applications for controlling vector-borne diseases and bacterial infections (Castelino et al., 2014).
Mechanism of Action
Target of Action
Compounds containing a 1,3,4-thiadiazole ring, like “Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate”, are known to interact strongly with biological targets due to their mesoionic character . They have been found to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, antiparasitic, and anti-inflammatory activities .
Biochemical Pathways
Thiadiazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic nature and good liposolubility, which is attributed to the presence of the sulfur atom .
Result of Action
Thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Future Directions
Given the antimicrobial activity of 2-amino-1,3,4-thiadiazole derivatives , “Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” and similar compounds could be considered as lead compounds for drug development. Furthermore, considering the reactivity of the amine group in the derivatization process, 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .
properties
IUPAC Name |
butyl 2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-3-4-5-17-10(16)7-18-6-9(15)12-11-14-13-8(2)19-11/h3-7H2,1-2H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQHDLKODPIMOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSCC(=O)NC1=NN=C(S1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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